molecular formula C19H22N2O5S B11248749 4-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11248749
M. Wt: 390.5 g/mol
InChI Key: JQGSZAXSHJKNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a methanesulfonyl group, and a propan-2-yloxy phenyl group

Preparation Methods

The synthesis of 4-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the methanesulfonyl and propan-2-yloxy phenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Benzoxazine Ring: This step often involves the reaction of an appropriate amine with a phenol derivative under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as methanesulfonyl chloride.

    Attachment of the Propan-2-yloxy Phenyl Group: This step may involve etherification reactions using propan-2-ol and a suitable phenol derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methanesulfonyl and propan-2-yloxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    4-Methanesulfonyl-N-{[4-(propan-2-yl)phenyl]methyl}aniline: This compound has a similar methanesulfonyl group but differs in the structure of the phenyl group and the absence of the benzoxazine ring.

    Benzoxazine Derivatives: Other benzoxazine derivatives may have different substituents on the benzoxazine ring, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

4-methylsulfonyl-N-(4-propan-2-yloxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C19H22N2O5S/c1-13(2)25-15-10-8-14(9-11-15)20-19(22)18-12-21(27(3,23)24)16-6-4-5-7-17(16)26-18/h4-11,13,18H,12H2,1-3H3,(H,20,22)

InChI Key

JQGSZAXSHJKNII-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.